molecular formula C9H11F3N2O2S B141085 Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate CAS No. 135026-10-7

Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate

Cat. No. B141085
M. Wt: 268.26 g/mol
InChI Key: ZRJZKAXPJRDCOZ-UHFFFAOYSA-N
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Patent
US05000775

Procedure details

To a vessel containing 591 g of ethyl ether cooled in a dry ice-acetone bath was added 12.5 g of dimethylamine with stirring. Then, to a reaction vessel cooled in a dry-ice acetone bath there was placed 11.5 g of the previously-prepared dimethylamine-in-ether solution followed by addition of 5.79 g (23 mmol) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate in 20 ml of ethyl ether. A white precipitate formed immediately. The reaction mixture was stirred for 10 minutes and filtered. The ether filtrate was washed with 5% sodium hydroxide, dried over anhydrous calcium sulfate and concentrated under reduced pressure. The residual solid was treated with petroleum ether and filtered to provide 4.0 g of white solid product (m.p. 78°-79° C.) identified in Table I. ##STR18##
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylamine-in-ether
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
591 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[S:6][C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:9]=1>C(OCC)C>[CH3:1][N:2]([CH3:3])[C:5]1[S:6][C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:9]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CNC
Step Two
Name
dimethylamine-in-ether
Quantity
11.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
5.79 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
591 g
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
Then, to a reaction vessel cooled in a dry-ice acetone bath
CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The ether filtrate was washed with 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residual solid was treated with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN(C=1SC(=C(N1)C(F)(F)F)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.